Cas no 863593-87-7 (N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)acetamide)

N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)acetamide structure
863593-87-7 structure
Product Name:N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)acetamide
CAS No:863593-87-7
MF:C15H13N3OS
MW:283.348221540451
CID:5555596
Update Time:2025-07-19

N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(2-methyl-5-thiazolo[5,4-b]pyridin-2-ylphenyl)-
    • N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)acetamide
    • Inchi: 1S/C15H13N3OS/c1-9-5-6-11(8-13(9)17-10(2)19)14-18-12-4-3-7-16-15(12)20-14/h3-8H,1-2H3,(H,17,19)
    • InChI Key: LOFDREKEROPVNZ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(C2=NC3=CC=CN=C3S2)=CC=C1C)(=O)C

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N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)acetamide Related Literature

Additional information on N-(2-methyl-5-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)acetamide

Introduction to N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide (CAS No. 863593-87-7)

N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide, a compound with the CAS number 863593-87-7, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity and unique pharmacophoric features of this molecule make it a promising candidate for further investigation in drug discovery and development.

The molecular structure of N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide incorporates several key functional groups that contribute to its biological activity. Specifically, the presence of a phenyl ring substituted with a 1,3-thiazole core and a pyridine moiety at the 2-position creates a scaffold that is highly suitable for interacting with biological targets. This architecture has been extensively studied in the context of developing novel therapeutic agents.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. The 1,3-thiazole ring, in particular, is known for its ability to modulate various biological pathways, making it an attractive scaffold for the development of new drugs. The incorporation of this motif into N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide not only enhances its potential biological activity but also provides a basis for structural optimization.

The phenyl ring further contributes to the compound's pharmacological profile by providing a site for further functionalization. This allows for the introduction of additional substituents that can fine-tune the biological activity of the molecule. For instance, studies have shown that certain phenyl derivatives exhibit significant inhibitory effects on various enzymes and receptors, making them valuable candidates for therapeutic intervention.

In terms of mechanism of action, N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is believed to interact with specific biological targets through non-covalent interactions. These interactions include hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for achieving high affinity and selectivity. The precise arrangement of functional groups on the molecular scaffold is essential for optimizing these interactions and maximizing therapeutic efficacy.

One of the most compelling aspects of this compound is its potential application in treating various diseases. Current research suggests that it may have therapeutic effects in areas such as inflammation, cancer, and neurodegenerative disorders. The ability to modulate biological pathways associated with these conditions makes N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide a promising candidate for further clinical investigation.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques are employed to construct the complex heterocyclic core efficiently. These techniques include cyclization reactions, cross-coupling reactions, and functional group transformations. Each step is meticulously designed to introduce the necessary substituents while maintaining structural integrity.

Once synthesized, N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide undergoes rigorous characterization to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are utilized to elucidate its structure in detail. These analytical methods provide critical data that are essential for understanding its biological behavior.

The pharmacokinetic properties of N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide are also an important consideration in drug development. Studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies help determine how the compound behaves within the body and guide dosing regimens to maximize therapeutic effect while minimizing side effects.

In conclusion, N-(2-methyl-5-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its complex heterocyclic core provides a foundation for developing novel drugs targeting various diseases. Further research is warranted to fully explore its pharmacological properties and clinical potential.

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